(1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one
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Overview
Description
The compound (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes chlorophenyl and pyridazinyl groups, making it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyridazinyl and chlorophenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, chlorobenzene, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. Studies may focus on its binding affinity to proteins or its effects on cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding kinetics and molecular interactions provide insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4,4’-Dichlorobenzophenone
- Bis(4-chlorophenyl)methanone
Uniqueness
Compared to these similar compounds, (1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one features a more complex structure with additional functional groups, which may confer unique reactivity and biological activity.
Properties
IUPAC Name |
(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl3N4O/c23-17-5-1-15(2-6-17)3-9-20(30)11-12-26-28-22-10-8-19(27-29-22)13-16-4-7-18(24)14-21(16)25/h1-12,14,26H,13H2,(H,28,29)/b9-3+,12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUJRTCISGASSC-USEHSTBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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